h5-HT7 Receptor Inactivation Potency: Metergoline vs. Lisuride vs. Bromocriptine
In a direct head-to-head comparative study using h5-HT7 receptor-expressing HEK 293 cells, metergoline fully inactivated the h5-HT7 receptor with a potency of 321 nM, compared to lisuride at 1 nM and bromocriptine at 80 nM [1]. In the same study, metergoline inhibited radiolabeling of the h5-HT7 receptor with an IC50 of 10 nM, whereas risperidone (9 nM), 9-OH-risperidone (5.5 nM), methiothepin (152 nM), lisuride (3 nM), and bromocriptine (73 nM) exhibited distinct inhibitory profiles [1].
| Evidence Dimension | h5-HT7 receptor inactivation potency |
|---|---|
| Target Compound Data | 321 nM (inactivation); IC50 = 10 nM (radioligand binding inhibition) |
| Comparator Or Baseline | Lisuride: 1 nM (inactivation), IC50 = 3 nM; Bromocriptine: 80 nM (inactivation), IC50 = 73 nM; Risperidone: IC50 = 9 nM |
| Quantified Difference | Metergoline exhibits 321-fold lower inactivation potency than lisuride and 4-fold lower than bromocriptine, yet demonstrates comparable radioligand binding inhibition to risperidone (IC50 10 nM vs. 9 nM). |
| Conditions | h5-HT7 receptor-expressing HEK 293 cells; cAMP production assay for inactivation; radioligand binding assay for IC50 determination. |
Why This Matters
This data enables researchers to select the appropriate ergoline derivative based on the required potency window for h5-HT7 receptor modulation experiments; metergoline provides a moderate inactivation potency profile distinct from the high-potency lisuride and intermediate bromocriptine.
- [1] Knight JA, Smith C, Toohey N, Klein MT, Teitler M. Pharmacological analysis of the novel, rapid, and potent inactivation of the human 5-hydroxytryptamine7 receptor by risperidone, 9-OH-risperidone, and other inactivating antagonists. Mol Pharmacol. 2009;75(2):374-80. View Source
